2-[(2E)-2-(4-butoxybenzylidene)hydrazinyl]-N-(3-methoxyphenyl)-2-oxoacetamide
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Overview
Description
2-[(2E)-2-(4-butoxybenzylidene)hydrazinyl]-N-(3-methoxyphenyl)-2-oxoacetamide: is a chemical compound with the following properties:
Linear Formula: CHNO
CAS Number: 345249-47-0
Molecular Weight: 369.424 g/mol
This compound belongs to the class of hydrazones, characterized by the presence of a hydrazone functional group. It exhibits interesting biological and chemical properties, making it a subject of scientific investigation.
Preparation Methods
Synthetic Routes: The synthetic preparation of this compound involves the condensation of an aldehyde or ketone with a hydrazine derivative. The specific synthetic route for 2-[(2E)-2-(4-butoxybenzylidene)hydrazinyl]-N-(3-methoxyphenyl)-2-oxoacetamide would depend on the starting materials used.
Chemical Reactions Analysis
Reactivity:
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of new functional groups.
Reduction: Reduction reactions could modify the hydrazone moiety or other functional groups.
Substitution: Substitution reactions may occur at various positions within the molecule.
Hydrazine derivatives: Used for the initial condensation step.
Aldehydes or ketones: React with hydrazine derivatives to form the hydrazone.
Oxidizing agents: Employed for oxidation reactions.
Reducing agents: Used for reduction reactions.
Major Products: The major products of these reactions would include different hydrazone derivatives, depending on the specific conditions applied.
Scientific Research Applications
Chemistry:
Hydrazone chemistry: Studying the reactivity and properties of hydrazones.
Drug discovery: Exploring potential pharmacological applications.
Antibacterial activity: Investigating its antimicrobial properties.
Anticancer potential: Assessing its effects on cancer cells.
Enzyme inhibition: Studying its impact on specific enzymes.
Dye intermediates: Used in the synthesis of dyes.
Pharmaceutical intermediates: Potential building blocks for drug development.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While detailed comparisons are scarce, researchers may explore similar hydrazone derivatives to understand the unique features of 2-[(2E)-2-(4-butoxybenzylidene)hydrazinyl]-N-(3-methoxyphenyl)-2-oxoacetamide .
Please note that this information is based on available literature, and further research may reveal additional insights
Properties
Molecular Formula |
C20H23N3O4 |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
N'-[(E)-(4-butoxyphenyl)methylideneamino]-N-(3-methoxyphenyl)oxamide |
InChI |
InChI=1S/C20H23N3O4/c1-3-4-12-27-17-10-8-15(9-11-17)14-21-23-20(25)19(24)22-16-6-5-7-18(13-16)26-2/h5-11,13-14H,3-4,12H2,1-2H3,(H,22,24)(H,23,25)/b21-14+ |
InChI Key |
PSUYUXPVDUYGOP-KGENOOAVSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C=N/NC(=O)C(=O)NC2=CC(=CC=C2)OC |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=NNC(=O)C(=O)NC2=CC(=CC=C2)OC |
Origin of Product |
United States |
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